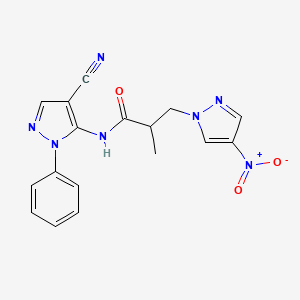![molecular formula C18H15BrN8 B10943613 2-[1-(4-bromo-1H-pyrazol-1-yl)propan-2-yl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10943613.png)
2-[1-(4-bromo-1H-pyrazol-1-yl)propan-2-yl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines pyrazole, triazole, and pyrimidine rings, making it a versatile scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of 4-bromo-1H-pyrazole. This can be achieved by reacting 4-bromo-1,3-diketone with hydrazine hydrate under reflux conditions.
Alkylation: The 4-bromo-1H-pyrazole is then alkylated using 1-bromo-2-chloropropane in the presence of a base such as potassium carbonate to form 2-(4-bromo-1H-pyrazol-1-yl)-1-methylethyl bromide.
Cyclization: The alkylated product undergoes cyclization with 7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine in the presence of a suitable catalyst like palladium on carbon to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its electronic properties.
Cycloaddition Reactions: The triazole and pyrimidine rings can participate in cycloaddition reactions to form larger fused ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of oxidized derivatives with altered electronic properties.
Reduction: Formation of reduced derivatives with modified reactivity.
Scientific Research Applications
2-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of enzymes such as cyclin-dependent kinases (CDKs), which are targets for cancer therapy.
Biological Studies: The compound is used in studying the biological pathways and mechanisms involved in cell cycle regulation and apoptosis.
Chemical Biology: It is employed in the development of chemical probes to investigate protein-ligand interactions and signal transduction pathways.
Mechanism of Action
The compound exerts its effects by binding to specific molecular targets, such as CDKs. The binding inhibits the kinase activity, leading to cell cycle arrest and induction of apoptosis in cancer cells. The triazole and pyrimidine rings play a crucial role in the binding affinity and specificity towards the target enzymes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar applications in medicinal chemistry.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A closely related compound with a similar structure and biological activity.
Uniqueness
2-[2-(4-BROMO-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is unique due to its combination of pyrazole, triazole, and pyrimidine rings, which provide a versatile scaffold for drug design. Its ability to undergo various chemical reactions and its potent biological activity make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C18H15BrN8 |
|---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
4-[1-(4-bromopyrazol-1-yl)propan-2-yl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C18H15BrN8/c1-12(9-25-10-13(19)7-21-25)16-23-18-15-8-22-27(14-5-3-2-4-6-14)17(15)20-11-26(18)24-16/h2-8,10-12H,9H2,1H3 |
InChI Key |
UOTAPQNYDWFQAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=C(C=N1)Br)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B10943534.png)
![3-{(2E)-3-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]prop-2-enoyl}-2H-chromen-2-one](/img/structure/B10943551.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-1-(phenylsulfonyl)piperidine-4-carboxamide](/img/structure/B10943552.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10943560.png)
![(2E)-2-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B10943564.png)
![N-[1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3,5-bis(methylsulfanyl)-1,2-thiazole-4-carboxamide](/img/structure/B10943575.png)
![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-prop-2-en-1-ylthiourea](/img/structure/B10943576.png)

![1-[5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone](/img/structure/B10943582.png)
![{1-[(4-Fluorophenyl)sulfonyl]piperidin-3-yl}[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10943590.png)
![3-{2-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10943602.png)
![methyl 5-[(2-{(1Z)-1-[2-({5-[(4-nitrophenoxy)methyl]furan-2-yl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylate](/img/structure/B10943608.png)
![2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10943611.png)
![methyl 2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10943625.png)
